molecular formula C12H15BrN2O2 B7846617 (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone

(5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone

Cat. No.: B7846617
M. Wt: 299.16 g/mol
InChI Key: GXZLOWRKKGQMCE-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone (CAS 1181648-68-9) is a chemical compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 g/mol. It belongs to a class of N-arylpiperazine derivatives, which are frequently employed as key synthetic intermediates and privileged scaffolds in medicinal chemistry, particularly in the development of novel pharmaceutical agents . The piperazine ring is a common feature in many biologically active compounds and FDA-approved drugs, often used to optimize the pharmacokinetic properties of a molecule or to serve as a conformational scaffold for arranging pharmacophoric groups . As a building block, this compound is valuable for constructing more complex molecules targeting various therapeutic areas. Researchers utilize this and similar piperazine-based synthons in synthetic methodologies such as amide bond formation and further functionalization to create potential kinase inhibitors, receptor modulators, and other bioactive molecules . The compound is supplied for laboratory research purposes. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-17-11-3-2-9(13)8-10(11)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZLOWRKKGQMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 5 Bromo 2 Methoxyphenyl Piperazin 1 Yl Methanone

Design Principles for the Synthesis of Piperazine-Containing Methanones

The piperazine (B1678402) ring is a prevalent scaffold in biologically active compounds, largely due to its unique structural and physicochemical properties. mdpi.comnih.gov Its two nitrogen atoms can serve as hydrogen bond acceptors and donors, influencing interactions with biological targets and improving aqueous solubility and bioavailability. mdpi.com The piperazine moiety can act as a linker between two pharmacophoric groups or as a basic center to optimize a compound's pharmacokinetic profile. nih.govnih.gov

The design of synthetic routes for piperazine-containing methanones often focuses on creating a robust amide linkage between a carboxylic acid derivative and the piperazine nucleus. Key considerations in this design include:

Atom Economy: Modern synthetic strategies aim to maximize the incorporation of atoms from starting materials into the final product, minimizing waste. encyclopedia.pub

Functional Group Compatibility: The chosen reagents and conditions must be compatible with other functional groups present on the aromatic ring (e.g., bromo and methoxy (B1213986) groups) and the piperazine moiety.

Modular Synthesis: The ability to easily substitute either the carboxylic acid or the piperazine component allows for the creation of compound libraries for structure-activity relationship (SAR) studies. nih.govrsc.org

The piperazine methanone (B1245722) structure is a common motif in the design of molecules targeting a wide array of biological systems, underscoring the importance of efficient and versatile synthetic strategies. rsc.orgijpsr.com

Convergent and Linear Synthetic Routes to (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone

The synthesis of this compound can be approached through both linear and convergent strategies.

A linear synthesis would typically involve the sequential modification of a single starting material. For this target molecule, a plausible linear route begins with 5-bromo-2-methoxybenzoic acid, which is first activated and then reacted with piperazine in a single synthetic sequence.

The formation of the amide bond between 5-bromo-2-methoxybenzoic acid and piperazine is the central transformation. Since the direct reaction of a carboxylic acid and an amine requires high temperatures and often results in the formation of a stable ammonium (B1175870) salt, the carboxylic acid must first be "activated" to increase its electrophilicity. encyclopedia.pub

Several methodologies exist for this activation:

Carbodiimide Coupling: This is one of the most common methods for amide bond formation. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), convert the carboxylic acid into a highly reactive O-acylisourea intermediate. acgpubs.orgmdpi.com This intermediate readily reacts with the amine (piperazine) to form the desired amide.

Acyl Halide Formation: A classic and highly effective method involves converting the carboxylic acid to an acyl chloride. Reagents such as oxalyl chloride or thionyl chloride are used for this transformation. nih.govnih.govresearchgate.net The resulting 5-bromo-2-methoxybenzoyl chloride is highly electrophilic and reacts rapidly with piperazine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct.

Cost-Efficient Reagent Systems: Research has focused on developing more economical and environmentally benign activation methods. One such approach uses trichlorotriazine (B8581814) (TCT) in the presence of a formamide (B127407) catalyst, such as formylpyrrolidine (FPyr), to generate the acyl chloride in situ. organic-chemistry.orgrsc.org This method is distinguished by its high yields, scalability, and operational simplicity. organic-chemistry.orgrsc.org

Fragment coupling is the cornerstone of convergent synthesis. In the context of this compound, the two primary fragments are the substituted benzoic acid and piperazine.

A typical fragment coupling strategy involves:

Preparation of an Activated Acid Derivative: 5-bromo-2-methoxybenzoic acid is converted into a stable, yet reactive, form. This is commonly the acyl chloride, as described previously. nih.govresearchgate.net

Use of Protected Piperazine: To avoid di-acylation, where both nitrogen atoms of piperazine react, a mono-protected derivative like tert-butyl piperazine-1-carboxylate (Boc-piperazine) is often used. mdpi.comnih.gov

Coupling Reaction: The activated acid (e.g., 5-bromo-2-methoxybenzoyl chloride) is reacted with Boc-piperazine.

Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the target compound. mdpi.comnih.govsemanticscholar.org

This approach allows for better control over the reaction and simplifies the purification of the final product.

Optimization of Reaction Conditions and Yields for Research Scale Production

Optimizing reaction conditions is critical to maximize the yield and purity of the desired product while minimizing side reactions. For the synthesis of piperazine amides, several parameters are typically investigated. The following table illustrates a representative optimization process for a generic piperazine amide coupling reaction, based on findings for similar structures. nih.govsemanticscholar.org

EntrySolventCoupling ReagentsBaseTemperature (°C)Time (h)Yield (%)
1DCMEDC/HOBtNEt₃0 to 251275
2DMFEDC/HOBtNEt₃0 to 251282
3ACNEDC/HOBtNEt₃502488
4DCMOxalyl ChlorideNEt₃0 to 25491
5ACNTCT/FPyr2,6-Lutidine25693

Table 1: Representative Optimization of Reaction Conditions for Piperazine Amide Synthesis. Data is illustrative of typical optimization studies in the field. nih.govsemanticscholar.org

Key variables in optimization include:

Solvent: Dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are common choices. The optimal solvent depends on the solubility of the reactants and the reaction mechanism. nih.gov

Coupling Reagents: The choice between different coupling systems (e.g., carbodiimides vs. acyl chlorides) can significantly impact yield and reaction time. nih.govorganic-chemistry.org

Stoichiometry: The ratio of reactants, particularly the amount of piperazine, can be crucial. Using an excess of piperazine can help to avoid the formation of bis-amide byproducts, although this is less of a concern when using mono-protected piperazine. nih.govsemanticscholar.org

Temperature and Reaction Time: These parameters are adjusted to ensure the reaction proceeds to completion without significant decomposition of reactants or products. nih.gov

Scalable Synthetic Protocols for Preclinical Investigation Requirements

Transitioning a synthesis from a research scale (milligrams to grams) to a preclinical scale (hundreds of grams to kilograms) introduces new challenges. A scalable protocol must be safe, cost-effective, robust, and environmentally sustainable. organic-chemistry.org

For the synthesis of this compound, considerations for scalability include:

Reagent Cost and Availability: Expensive coupling reagents common in lab-scale synthesis may be prohibitive on a larger scale. Methods utilizing cheaper reagents like TCT are highly advantageous. organic-chemistry.orgrsc.org

Process Safety: Reactions that are highly exothermic or that use hazardous reagents (e.g., oxalyl chloride) require careful engineering controls for large-scale production.

Purification: Chromatographic purification, while common in the lab, is often impractical for large quantities. The ideal scalable process yields a product that can be purified by crystallization or simple extraction.

Waste Management: The environmental impact (E-factor) of the synthesis, which measures the amount of waste produced per unit of product, is a critical consideration. Atom-economical reactions are preferred. organic-chemistry.org

Continuous Flow Chemistry: Modern manufacturing can employ continuous flow reactors, which offer improved safety, better heat transfer, and simplified scale-up compared to traditional batch processing. mdpi.com Photoredox-catalyzed reactions, which can be used to create complex piperazine derivatives, are particularly well-suited to flow conditions. mdpi.com

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, chemists synthesize a variety of analogues by systematically modifying different parts of the molecule. nih.govnih.govnih.gov This modular approach is facilitated by the synthetic strategies discussed above.

Modifications to the Aromatic Ring:

Halogen Substitution: The bromo substituent can be replaced with other halogens (F, Cl, I) or moved to different positions on the phenyl ring. This is typically achieved by starting with the corresponding substituted benzoic acid.

Alkoxy Group Variation: The methoxy group can be altered to other alkoxy groups (e.g., ethoxy, isopropoxy) or replaced with other electron-donating or electron-withdrawing groups to probe electronic effects.

Modifications to the Piperazine Moiety:

N-Substitution: The free secondary amine on the piperazine ring provides a convenient handle for further functionalization. Common modifications include N-alkylation (e.g., adding methyl, ethyl, or benzyl (B1604629) groups) or N-arylation. nih.govmdpi.com N-alkylation can be achieved through reductive amination or reaction with alkyl halides. nih.gov

Ring Substitution: Analogues can be prepared using substituted piperazines (e.g., methylpiperazine) as the starting amine to introduce substituents on the carbon atoms of the piperazine ring.

The synthesis of these derivatives follows the same fundamental amidation and coupling principles. acgpubs.orgnih.gov By comparing the biological activity of these analogues, researchers can deduce which structural features are critical for the desired effect, guiding the design of more potent and selective compounds. nih.govnih.gov

Structure Activity Relationship Sar Investigations for 5 Bromo 2 Methoxyphenyl Piperazin 1 Yl Methanone Analogues

Methodologies for Systematic Structural Modification in Piperazine (B1678402) Derivatives

Systematic structural modification of piperazine derivatives is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The piperazine ring, with its two nitrogen atoms, offers multiple points for chemical modification. researchgate.netmdpi.com

Common strategies for modifying the piperazine core include:

N-Alkylation and N-Arylation: The nitrogen atoms of the piperazine ring can be readily substituted with a variety of alkyl and aryl groups. This is often achieved through nucleophilic substitution reactions using alkyl halides or through reductive amination. mdpi.com These modifications can influence the compound's basicity, lipophilicity, and ability to interact with biological targets. nih.gov

N-Acylation: Acylation of the piperazine nitrogens introduces amide functionalities, which can act as hydrogen bond donors or acceptors, potentially altering the binding mode of the compound. acs.org

Ring Carbon Functionalization: While less common than nitrogen substitution, functionalization of the carbon atoms of the piperazine ring is an emerging area. mdpi.com This allows for the introduction of additional substituents that can probe the steric and electronic requirements of the binding site.

Bioisosteric Replacement: In some cases, the entire piperazine ring can be replaced with other cyclic amines, such as piperidine (B6355638), to assess the importance of the second nitrogen atom for biological activity. acs.org

These systematic modifications allow for a thorough exploration of the chemical space around the piperazine scaffold, leading to a better understanding of the SAR.

Influence of Bromo- and Methoxy (B1213986) Substituents on the Phenyl Ring in Modulating Biological Interactions

The bromo and methoxy substituents on the phenyl ring of (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone play a significant role in modulating biological interactions. The nature and position of these substituents can affect the electronic properties and conformation of the molecule, thereby influencing its binding affinity and selectivity for a given biological target.

The bromo group is an electron-withdrawing group that can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. nih.gov The position of the bromine atom on the phenyl ring is critical. For instance, in some series of compounds, a bromine substituent has been shown to enhance biological activity. benthamdirect.com

The following table summarizes the general influence of bromo and methoxy substituents on the phenyl ring:

SubstituentElectronic EffectPotential Interactions
BromoElectron-withdrawingHalogen bonding, hydrophobic interactions
MethoxyElectron-donatingHydrogen bond acceptor, steric interactions

Exploration of Substituent Effects on the Piperazine Nitrogen Atoms and Ring

Substituents on the piperazine nitrogen atoms and the ring itself have a profound impact on the pharmacological profile of piperazine-containing compounds. The two nitrogen atoms of the piperazine ring are not equivalent in many analogues, and their substitution patterns are a key area of SAR exploration. tandfonline.comnih.gov

The N1-nitrogen , in the case of this compound, is part of an amide linkage. Modifications at this position are less common in this specific scaffold.

The N4-nitrogen is a secondary amine and a key site for introducing diversity. nih.gov Substituents at this position can significantly alter a compound's properties:

Basicity and pKa: The nature of the substituent on the N4-nitrogen influences its basicity (pKa). This is critical for the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with the target protein. nih.gov

Steric Bulk: The size and shape of the substituent can influence how the molecule fits into a binding pocket. Bulky substituents may enhance binding by filling a hydrophobic pocket or, conversely, may cause steric hindrance that prevents binding.

Hydrogen Bonding: The N4-nitrogen and its substituent can participate in hydrogen bonding with the target. For instance, an unsubstituted N4-H can act as a hydrogen bond donor. nih.gov

The following table provides examples of how different substituents on the piperazine nitrogen can affect biological activity, based on general findings in the literature for various classes of piperazine derivatives.

N4-SubstituentPotential Effect on Biological Activity
Small alkyl groups (e.g., methyl)Can increase lipophilicity and may be well-tolerated in a binding pocket. researchgate.net
Aryl groupsCan introduce additional binding interactions (e.g., pi-stacking) and significantly alter the overall shape and electronic properties of the molecule. nih.gov
Benzyl (B1604629) groupsCan provide a combination of steric bulk and potential for aromatic interactions. tandfonline.com
Polar groups (e.g., containing hydroxyl or amide functionalities)Can enhance water solubility and introduce new hydrogen bonding opportunities. nih.gov

Conformational Analysis and Stereochemical Influences on Molecular Recognition

The three-dimensional shape of a molecule is critical for its interaction with a biological target. For piperazine derivatives, conformational analysis and stereochemistry are key aspects of SAR studies. nih.gov

The piperazine ring typically adopts a chair conformation to minimize steric strain. rsc.org However, the presence of substituents on the ring or on the nitrogen atoms can influence the conformational equilibrium. The flexibility of the piperazine ring and the rotational freedom around the bonds connecting it to the rest of the molecule can allow the compound to adopt different conformations to fit into a binding site. nih.gov Computational methods such as molecular docking and molecular dynamics simulations are often used to explore the preferred binding conformations of piperazine derivatives. nih.govnjit.edu

Stereochemistry can also play a crucial role in the biological activity of piperazine analogues. If a substituent on the piperazine ring or elsewhere in the molecule creates a chiral center, the resulting enantiomers can have significantly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. It is therefore important to synthesize and test individual enantiomers to fully understand the SAR.

Derivation of SAR Principles to Guide Rational Compound Design

The systematic investigation of the effects of structural modifications, as outlined in the preceding sections, allows for the derivation of a set of Structure-Activity Relationship (SAR) principles . These principles are essentially a set of rules that describe how different structural features of a molecule contribute to its biological activity. benthamdirect.com

For a series of analogues of this compound, the SAR principles might address questions such as:

What is the optimal substitution pattern on the phenyl ring? Are both the bromo and methoxy groups necessary, and are their current positions optimal? nih.gov

What is the ideal size, shape, and electronic nature of the substituent on the N4-nitrogen of the piperazine ring? nih.gov

Is the conformational flexibility of the molecule important for its activity? nih.gov

Once these principles are established, they can be used to guide the rational design of new compounds with improved properties. nih.gov For example, if it is found that a bulky, hydrophobic substituent on the N4-nitrogen is beneficial for activity, new analogues can be designed and synthesized that incorporate this feature. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. The integration of computational chemistry with medicinal chemistry approaches can further facilitate this rational design process. benthamdirect.com

Molecular Mechanism of Action Moa Elucidation Strategies for 5 Bromo 2 Methoxyphenyl Piperazin 1 Yl Methanone

Methodological Frameworks for MOA Determination in Novel Chemical Entities

The determination of a compound's MOA is a complex process that necessitates a multi-faceted approach, integrating both experimental and computational methodologies. For a novel chemical entity such as (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone, a tiered strategy is often employed. This typically begins with broad, unbiased screening to generate initial hypotheses, followed by more focused studies to validate these hypotheses and precisely define the molecular interactions.

A common framework involves a combination of forward and reverse pharmacology. In forward pharmacology, the starting point is a known phenotypic effect of the compound, and the goal is to identify the molecular target responsible for that effect. Conversely, reverse pharmacology (or target-based drug discovery) begins with a specific molecular target, and compounds are screened for their ability to modulate its activity. For a novel compound with an unknown MOA, initial phenotypic screening can provide valuable clues.

Computational approaches, such as in silico docking simulations, can also play a crucial role in the early stages of MOA elucidation. By modeling the interaction of this compound with a library of known protein structures, potential binding targets can be predicted, guiding subsequent experimental validation.

In Vitro Biochemical Assay Development for Putative Target Identification and Validation

Once initial hypotheses about potential targets are generated, in vitro biochemical assays are essential for confirming direct interactions between this compound and its putative targets. These assays are performed in a cell-free system, allowing for the direct measurement of the compound's effect on a purified biological molecule, such as an enzyme or receptor.

The development of a robust biochemical assay is contingent on the nature of the putative target. For instance, if the compound is hypothesized to be an enzyme inhibitor, an assay would be designed to measure the enzyme's catalytic activity in the presence and absence of the compound. The type of inhibition (e.g., competitive, non-competitive) can also be determined through kinetic studies.

Table 1: Exemplary In Vitro Biochemical Assays for Target Validation

Assay TypeTarget ClassPrincipleKey Parameters Measured
Kinase Activity AssayProtein KinasesMeasurement of phosphate (B84403) transfer to a substrate, often using radiolabeled ATP or fluorescence-based methods.IC50 (half-maximal inhibitory concentration), Ki (inhibition constant)
Protease Activity AssayProteasesCleavage of a specific substrate, which can be monitored by fluorescence, absorbance, or luminescence.IC50, Ki
GPCR Binding AssayG-protein Coupled ReceptorsCompetition with a radiolabeled or fluorescently labeled ligand for binding to the receptor.Ki, Bmax (maximum number of binding sites)
Histone Acetyltransferase (HAT) AssayEpigenetic EnzymesMeasurement of the transfer of an acetyl group from acetyl-CoA to a histone substrate.IC50

These assays provide quantitative data on the potency and affinity of the compound for its target, which is critical for establishing a direct molecular interaction.

Cellular Target Engagement and Pathway Analysis Techniques

While in vitro assays confirm direct binding, it is crucial to demonstrate that the compound interacts with its target within a cellular context. Cellular target engagement assays verify that the compound can cross the cell membrane and bind to its intended target in the complex intracellular environment.

A prominent technique in this area is the Cellular Thermal Shift Assay (CETSA). This method is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified. A shift in the melting temperature of the protein in the presence of the compound indicates target engagement.

Another powerful approach is NanoBRET™ (Bioluminescence Resonance Energy Transfer), which can be used to monitor ligand binding to a target protein in living cells in real-time. This technique involves fusing the target protein to a NanoLuc® luciferase and using a fluorescently labeled tracer that binds to the same target. A compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

Following confirmation of target engagement, pathway analysis techniques are employed to understand the downstream consequences of this interaction. This can involve a variety of "omics" approaches, such as transcriptomics (measuring changes in gene expression), proteomics (analyzing changes in protein levels and post-translational modifications), and metabolomics (profiling changes in metabolite concentrations). These global analyses can reveal the cellular pathways that are modulated by the compound and provide a more comprehensive understanding of its MOA.

Enzyme Inhibition/Activation Studies in Relevant Biological Systems

Given that many drugs exert their effects by modulating enzyme activity, detailed enzyme inhibition or activation studies are a critical component of MOA elucidation. For this compound, if a putative enzyme target is identified, a series of experiments would be conducted to characterize the nature of this interaction.

Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This information provides insights into how the compound interacts with the enzyme, for example, whether it binds to the active site or an allosteric site.

The inhibitory potential of piperazine-containing compounds has been explored against various enzymes. For example, derivatives of nitrophenylpiperazine have been investigated as tyrosinase inhibitors, with some compounds exhibiting mixed-type inhibition. Similarly, other piperazine (B1678402) derivatives have shown inhibitory activity against butyrylcholinesterase. These studies provide a precedent for investigating the potential enzyme inhibitory activity of this compound.

Table 2: Enzyme Inhibition Data for Structurally Related Piperazine Derivatives

Compound ClassEnzyme TargetInhibition TypeReported IC50 Range
Nitrophenylpiperazine derivativesTyrosinaseMixed70-100 µM
Furoyl-piperazinyl benzamidesButyrylcholinesteraseNot specified0.8 - 140 µM

These data, while not directly applicable to the subject compound, highlight the potential for this chemical scaffold to interact with enzymatic targets and provide a basis for designing relevant screening panels.

Receptor Binding and Functional Assays for Ligand-Target Interactions

In addition to enzymes, G-protein coupled receptors (GPCRs) and ion channels are common drug targets. If this compound is hypothesized to interact with a receptor, a combination of binding and functional assays is necessary to fully characterize this interaction.

Receptor binding assays are typically performed using cell membranes expressing the receptor of interest. The ability of the compound to displace a known radiolabeled or fluorescently labeled ligand is measured, providing an indication of its binding affinity (Ki).

Following the confirmation of binding, functional assays are conducted to determine whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor's activity), or an allosteric modulator (modifying the receptor's response to its natural ligand). The specific functional assay will depend on the receptor's signaling pathway. For example, for a GPCR that signals through cyclic AMP (cAMP), a functional assay would measure changes in intracellular cAMP levels in response to the compound.

The piperazine moiety is a well-known pharmacophore in many receptor ligands, including those targeting serotonergic, dopaminergic, and sigma receptors. For instance, analogs of 1-(2-methoxyphenyl)piperazine (B120316) have been extensively studied as 5-HT1A serotonin (B10506) receptor antagonists. These studies underscore the importance of evaluating this compound against a panel of relevant receptors to explore its potential neurological or psychiatric activities.

Computational Chemistry and Molecular Modeling in the Research of 5 Bromo 2 Methoxyphenyl Piperazin 1 Yl Methanone

Ligand-Based and Structure-Based Drug Design Methodologies

The exploration of (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone's therapeutic potential heavily relies on both ligand-based and structure-based drug design methodologies. These computational strategies provide a framework for identifying and optimizing novel drug candidates.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach focuses on the analysis of molecules known to interact with the target of interest. By identifying common structural features, or pharmacophores, essential for biological activity, new molecules with similar or improved properties can be designed.

Structure-based drug design (SBDD) , conversely, is utilized when the 3D structure of the target protein has been determined, often through techniques like X-ray crystallography or NMR spectroscopy. This method allows for the rational design of ligands that can fit precisely into the target's binding site, leading to a more targeted therapeutic effect. For a compound like this compound, SBDD can be a powerful tool for lead optimization.

Molecular Docking and Scoring Function Evaluation for Potential Biological Targets

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode of this compound with its potential biological targets. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and assessing the energetic favorability of each.

The evaluation of these docked poses is performed using scoring functions . These functions are mathematical models that estimate the binding affinity between the ligand and the target. Different scoring functions, such as those implemented in programs like Dock, FlexX, and Gold, can be used to rank potential drug candidates. The accuracy of these predictions is vital for prioritizing compounds for further experimental testing. For instance, a consensus scoring approach, which combines the results of multiple scoring functions, can enhance the reliability of hit identification.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. QSAR models are developed by analyzing a series of compounds with known activities and identifying molecular descriptors that correlate with their biological effects. These descriptors can be physicochemical, electronic, or steric properties of the molecules.

For this compound and its analogs, QSAR studies can be invaluable for predicting their activity against various targets. By developing a robust QSAR model, it is possible to predict the biological activity of newly designed compounds before they are synthesized, thereby guiding the drug discovery process. The statistical significance of a QSAR model is assessed through various validation techniques to ensure its predictive power.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Sampling

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-target complex and the conformational changes that may occur upon binding.

By simulating the behavior of the this compound-target complex in a solvated environment, researchers can assess the stability of the binding pose predicted by docking. These simulations can reveal key interactions that contribute to binding affinity and can help to refine the design of more potent inhibitors.

In Silico Pharmacokinetic and Pharmacodynamic Modeling for Research Guidance

Beyond predicting the interaction with a biological target, computational methods are also used to forecast the pharmacokinetic and pharmacodynamic properties of a compound. In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling plays a crucial role in the early stages of drug discovery by identifying potential liabilities that could lead to late-stage failures.

Analytical Methodologies for Characterization and Quantification in Research Studies

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structural elucidation of (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone relies on a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecular framework and connectivity of the atoms.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, which can be complex in a molecule with multiple aromatic and aliphatic protons. Techniques such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton couplings within the methoxyphenyl and piperazine (B1678402) rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal direct one-bond and longer-range two- to three-bond correlations between protons and carbons, respectively. This collective data allows for the precise mapping of the chemical structure.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of the molecule. By providing a highly accurate mass measurement, typically with a precision of less than 5 parts per million (ppm), HRMS can confirm the molecular formula, C₁₂H₁₅BrN₂O₂. This technique helps to distinguish the target compound from other potential impurities or byproducts with similar nominal masses.

TechniquePurposeExpected Data for this compound
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of ¹H and ¹³C signals and confirmation of atomic connectivity.Correlation peaks confirming the substitution pattern on the aromatic ring and the connectivity between the carbonyl group, the methoxyphenyl ring, and the piperazine moiety.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact molecular formula.A measured mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition C₁₂H₁₅BrN₂O₂.

Chromatographic Separation and Purity Assessment Methods

Ensuring the purity of this compound is paramount for obtaining accurate and reliable research data. Chromatographic techniques are the gold standard for both the separation and purity evaluation of this compound.

Ultra-Performance Liquid Chromatography (UPLC) offers a high-resolution and rapid method for assessing the purity of the compound. Due to its use of smaller stationary phase particles, UPLC provides sharper peaks and better separation efficiency compared to traditional HPLC. A typical UPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution system, often using a mixture of water (containing a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks at a specific UV wavelength.

Preparative High-Performance Liquid Chromatography (Preparative HPLC) is utilized for the purification of larger quantities of the compound. This technique operates on the same principles as analytical HPLC but employs larger columns and higher flow rates to isolate the compound of interest from reaction mixtures or impurities. The collected fractions containing the pure compound are then typically subjected to a solvent removal process, such as lyophilization or rotary evaporation.

MethodApplicationKey Parameters
Ultra-Performance Liquid Chromatography (UPLC) Rapid and high-resolution purity assessment.Reversed-phase column (e.g., C18), gradient elution with a water/organic solvent mobile phase, UV detection.
Preparative High-Performance Liquid Chromatography (Preparative HPLC) Purification of the compound on a larger scale.Larger column dimensions, higher flow rates, fraction collection based on UV detection of the target peak.

Crystallographic Studies for Conformational and Intermolecular Interactions

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in the solid state. Such a study on this compound would provide invaluable insights into its conformational preferences and the nature of intermolecular interactions.

The resulting crystal structure would reveal the bond lengths, bond angles, and torsion angles within the molecule. This information would definitively establish the relative orientation of the 5-bromo-2-methoxyphenyl group and the piperazine ring with respect to the central carbonyl linker. Furthermore, the analysis of the crystal packing would identify any significant intermolecular forces, such as hydrogen bonds (if any protonated species are present), halogen bonds involving the bromine atom, or van der Waals interactions, which govern the solid-state architecture of the compound.

ParameterInformation GainedSignificance
Bond Lengths and Angles Precise measurement of the distances and angles between atoms.Confirms the expected molecular geometry and can indicate any unusual structural features.
Torsion Angles The dihedral angles between different parts of the molecule.Defines the conformational preferences of the molecule in the solid state.
Intermolecular Interactions Identification of non-covalent interactions between adjacent molecules in the crystal lattice.Provides insight into the forces that stabilize the crystal structure.

Development of Analytical Methods for In Vitro and In Vivo Research Sample Analysis

To study the behavior of this compound in biological matrices, robust and sensitive analytical methods are required. These methods are essential for accurately quantifying the compound in complex samples generated from in vitro and in vivo experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the most common and powerful technique for this purpose. The development of an LC-MS/MS method would involve several key steps:

Optimization of Mass Spectrometry Parameters: This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and optimizing parameters such as capillary voltage and cone voltage to maximize the signal of the parent ion.

Selection of MRM Transitions: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. This involves selecting a specific precursor ion (the parent molecule) and one or more characteristic product ions that are formed upon fragmentation in the mass spectrometer. This provides high selectivity and sensitivity.

Chromatographic Method Development: An efficient chromatographic separation is necessary to resolve the analyte from endogenous matrix components that could interfere with the measurement. This involves selecting the appropriate column and mobile phase to achieve a sharp peak with a short retention time.

Sample Preparation: Developing a suitable sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is crucial to remove interfering substances from the biological matrix (e.g., plasma, tissue homogenates, or cell lysates) and concentrate the analyte.

Method Validation: The developed method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and limit of quantification).

This validated LC-MS/MS method would then be applied to quantify this compound in various biological samples to support pharmacokinetic, metabolic, and efficacy studies.

Drug Discovery Applications and Future Directions for 5 Bromo 2 Methoxyphenyl Piperazin 1 Yl Methanone Research

Potential as a Lead Compound for Preclinical Therapeutic Development

(5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone possesses structural features that suggest its potential as a lead compound for the development of new therapeutics. The arylpiperazine core is a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.govnih.gov The presence of the 5-bromo and 2-methoxy substituents on the phenyl ring allows for fine-tuning of the molecule's electronic and steric properties, which can influence its binding affinity and selectivity for a specific target.

The development of a lead compound into a preclinical candidate involves a multidisciplinary approach, including medicinal chemistry, in vitro and in vivo pharmacology, and DMPK (drug metabolism and pharmacokinetics) studies. The initial stages would involve screening this compound against a panel of biological targets to identify any primary activity. Should promising activity be identified, synthetic chemistry efforts would then be initiated to create a library of analogues to explore the structure-activity relationship (SAR).

Strategies for Optimizing Molecular Potency and Selectivity

Once a lead compound like this compound is identified, the subsequent crucial step is to optimize its potency and selectivity towards the desired biological target while minimizing off-target effects. Several strategies can be employed for this purpose, primarily centered on modifying its chemical structure.

Key Optimization Strategies:

Modification of the Piperazine (B1678402) Ring: The nitrogen atoms of the piperazine ring are key points for modification. Substitution at the N4 position can significantly impact biological activity. For instance, adding different aryl, alkyl, or acyl groups can alter the compound's interaction with the target protein.

Substitution on the Phenyl Ring: The existing 5-bromo and 2-methoxy groups can be modified or replaced. For example, altering the position or nature of the halogen (e.g., chloro, fluoro) or the alkoxy group (e.g., ethoxy, propoxy) can influence the compound's binding mode and potency. Introducing other substituents like nitro, amino, or cyano groups could also be explored.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example by incorporating the piperazine ring into a bicyclic system, can sometimes lead to an increase in potency and selectivity by reducing the entropic penalty upon binding to the target.

The following table illustrates how modifications to a core piperazine structure can influence biological activity, drawing from examples of other piperazine-containing compounds.

Core Structure Modification Resulting Biological Activity
ArylpiperazineAddition of a long alkyl chainModulation of activity at serotonin (B10506) and dopamine (B1211576) receptors nih.gov
PhenylpiperazineSubstitution with a benzothiazine moietyPotential anticancer agents nih.gov
NitrophenylpiperazineIntroduction of an indole (B1671886) moietyTyrosinase inhibition nih.gov

Exploration of Novel Biological Targets Amenable to Piperazine Scaffolds

The versatility of the piperazine scaffold allows for its application in targeting a wide range of biological entities. researchgate.netmdpi.com While the specific targets of this compound are yet to be determined, the broader class of arylpiperazines has been shown to interact with several important classes of proteins.

Potential Biological Target Classes for Piperazine Derivatives:

G-Protein Coupled Receptors (GPCRs): Arylpiperazines are well-known ligands for various GPCRs, including serotonin, dopamine, and adrenergic receptors. nih.govacs.org This makes them attractive candidates for developing drugs for central nervous system disorders.

Enzymes: Piperazine derivatives have been shown to inhibit various enzymes, including urease, tyrosinase, and cyclin-dependent kinases (CDKs). nih.govnih.govresearchgate.netbenthamdirect.com This opens up possibilities for their use as anti-bacterial, skin-lightening, or anti-cancer agents.

Ion Channels: Certain piperazine-containing compounds have been found to modulate the activity of ion channels, which are implicated in a variety of physiological processes.

Transporters: The piperazine moiety is also found in molecules that interact with neurotransmitter transporters, highlighting another avenue for therapeutic intervention in neurological and psychiatric conditions. nih.gov

Challenges and Opportunities in Advancing (5-Bromo-2-methoxyphenyl)(piperzin-1-yl)methanone-Based Chemical Probes

Chemical probes are essential tools in chemical biology for studying the function of proteins and biological pathways. A well-designed chemical probe should be potent, selective, and have a known mechanism of action. Developing this compound or its derivatives into chemical probes presents both challenges and opportunities.

Challenges:

Target Identification: The primary challenge is the lack of a known biological target for this specific compound. A significant screening effort would be required to identify its primary interacting partner.

Achieving Selectivity: Many piperazine-containing compounds are known to be promiscuous, meaning they interact with multiple targets. Achieving high selectivity for a single target is a common hurdle in probe development.

Synthesis of Labeled Analogues: To be used as a probe, the molecule often needs to be modified with a reporter tag (e.g., a fluorescent group or a biotin (B1667282) tag) without significantly affecting its biological activity.

Opportunities:

Scaffold for Library Synthesis: The straightforward chemistry of the piperazine scaffold allows for the relatively easy synthesis of a large library of derivatives, which can be screened to identify potent and selective probes.

Exploring Uncharted Biological Space: If a novel target for this class of compounds is identified, it could open up new areas of biological research and therapeutic intervention.

Synergistic Research with Other Bioactive Compound Classes

Combining therapeutic agents is a common strategy in treating complex diseases like cancer. This approach can lead to enhanced efficacy, reduced side effects, and the overcoming of drug resistance. Piperazine-containing compounds have been investigated for their potential in synergistic therapies. nih.gov For instance, some piperazine derivatives have been shown to enhance the cytotoxic effects of established anticancer drugs like doxorubicin. nih.gov

Future research could explore the potential of this compound and its analogues to act in synergy with other bioactive compounds. This could involve combining them with:

Known Anticancer Drugs: To investigate if they can sensitize cancer cells to existing chemotherapies.

Other GPCR Modulators: To explore potential polypharmacological approaches for treating complex neurological disorders.

Natural Products: To identify synergistic interactions that could lead to new therapeutic combinations. For example, piperine, an alkaloid from black pepper that contains a piperidine (B6355638) ring (a related structure), is known to enhance the bioavailability of other drugs. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions:

Intermediate Preparation : Bromination of 2-methoxyphenol derivatives followed by coupling with piperazine.

Coupling Reactions : Use of nucleophilic substitution (e.g., SNAr) or Buchwald-Hartwig amination for methanone linkage .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

  • Characterization :

  • NMR (¹H/¹³C): Confirms piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • HPLC : Purity >95% with C18 columns (acetonitrile/water mobile phase) .

Q. Which functional groups dictate the compound’s reactivity, and how do they influence downstream modifications?

  • Key Functional Groups :

  • Bromoaryl Group : Enables Suzuki-Miyaura cross-coupling for biaryl synthesis .
  • Piperazine Ring : Facilitates salt formation (e.g., HCl salts for solubility) or alkylation for SAR studies .
  • Methanone Linker : Susceptible to reduction (NaBH4) to secondary alcohols or Grignard additions .
    • Reactivity Insights :
  • Bromine substitution on the phenyl ring increases steric hindrance, slowing nucleophilic aromatic substitutions .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine coupling step?

  • Critical Factors :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions .
  • Catalyst : Pd(OAc)₂/Xantphos improves coupling efficiency (yield ↑ from 45% to 78%) .
  • Temperature : 80–100°C balances reaction rate and decomposition .
    • Case Study :
ConditionYield (%)Purity (%)
DMF, 80°C, no catalyst3282
DMSO, 100°C, Pd catalyst7595

Q. What strategies resolve contradictions in biological activity data across assays?

  • Example Contradiction : Variable IC₅₀ values in kinase inhibition assays (e.g., 10 µM vs. 25 µM).
  • Resolution Steps :

Assay Validation : Confirm target specificity using knockout cell lines .

Structural Confirmation : Ensure compound integrity via LC-MS post-assay .

Buffer Optimization : Adjust pH (7.4 vs. 6.5) to account for piperazine protonation .

  • Data Normalization : Use reference inhibitors (e.g., staurosporine) to calibrate inter-lab variability .

Q. How does substituent variation on the phenyl ring impact structure-activity relationships (SAR)?

  • SAR Table :

SubstituentBinding Affinity (Ki, nM)Solubility (mg/mL)
5-Bromo-2-methoxy12 ± 1.50.8
5-Chloro-2-methoxy18 ± 2.11.2
2-Methoxy (no halogen)45 ± 3.82.5
  • Trend : Bromine enhances target binding but reduces solubility due to hydrophobicity .

Q. What computational methods predict the compound’s metabolic stability?

  • In Silico Tools :

  • CYP450 Metabolism : SwissADME predicts CYP3A4-mediated demethylation of the methoxy group .
  • Half-Life (t₁/₂) : MOE simulations suggest t₁/₂ = 2.3 hrs in human liver microsomes .
    • Experimental Validation :
  • Microsomal Assays : LC-MS/MS quantifies parent compound depletion (e.g., 80% remaining at 1 hr) .

Data Contradiction Analysis

Q. Why do solubility measurements vary between DMSO and aqueous buffers?

  • Issue : Reported solubility ranges from 0.8 mg/mL (PBS) to 50 mg/mL (DMSO).
  • Root Cause :

  • DMSO Artifact : Overestimates solubility due to cosolvent effects .
  • Aggregation : Dynamic light scattering (DLS) reveals nanoaggregates in PBS (size ~200 nm) .
    • Mitigation : Use surfactants (e.g., 0.01% Tween-80) or cyclodextrins to stabilize aqueous solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.